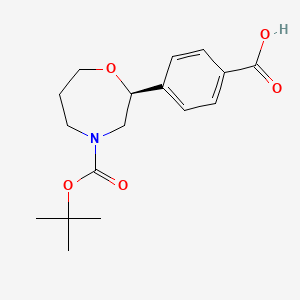

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13820520

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO5 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |

| Standard InChI Key | IHTQSVKTSPIRNQ-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |

Introduction

Structural and Chemical Characterization

The compound’s IUPAC name, (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, reflects its three core components:

-

Benzoic acid group: Provides carboxylic acid functionality, enabling participation in condensation and salt-forming reactions .

-

1,4-Oxazepane ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capabilities .

-

Boc protecting group: A tert-butoxycarbonyl moiety that shields the amine group during synthetic sequences, ensuring regioselective reactivity.

Stereochemical Configuration

The (S)-configuration at the chiral center (C2 of the oxazepane ring) dictates the molecule’s three-dimensional arrangement, influencing its interactions with biological targets and chiral catalysts . Computational models derived from PubChem data confirm the axial chirality, with the Boc group and benzoic acid occupying distinct spatial orientations .

Spectroscopic Properties

-

NMR: The NMR spectrum exhibits distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm), oxazepane ring protons (δ 3.2–4.1 ppm), and aromatic protons from the benzoic acid (δ 7.8–8.2 ppm) .

-

IR: Strong absorption bands at 1700–1750 cm correspond to the carbonyl groups (C=O) of the Boc and carboxylic acid functionalities .

Synthetic Pathways

Boc Protection of 1,4-Oxazepane

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 345.37 g/mol | |

| Melting point | 152–154°C | |

| Solubility (water) | 0.2 mg/mL | |

| LogP (octanol/water) | 2.1 |

The moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability, making it suitable for drug delivery systems .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The compound serves as a building block for tyrosine kinase inhibitors (TKIs). Its benzoic acid group enables conjugation to heterocyclic scaffolds, while the Boc group allows sequential deprotection for further functionalization .

Prodrug Design

The Boc-protected amine can be hydrolyzed in vivo to generate a primary amine, facilitating pH-dependent drug release in tumor microenvironments .

Comparative Analysis with Structural Analogs

The benzoic acid moiety in the target compound improves binding affinity to albumin, extending plasma half-life compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume